Methyl2-hydroxy-3-sulfopropanoate
Description
Properties
IUPAC Name |
2-hydroxy-3-methoxy-3-oxopropane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O6S/c1-10-4(6)3(5)2-11(7,8)9/h3,5H,2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKVBXMJAVBHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-sulfopropanoate typically involves the esterification of 2-hydroxy-3-sulfopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-hydroxy-3-sulfopropanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-sulfopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a thiol group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-sulfopropanoate or 2-carboxy-3-sulfopropanoate.
Reduction: Formation of 2-hydroxy-3-thiopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-sulfopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-sulfopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Critical Limitations of the Provided Evidence
- describes Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), an alkenesulfonate salt unrelated to hydroxy-sulfopropanoate esters .
- covers 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid, a sulfur-containing carboxylic acid with distinct reactivity and applications compared to sulfopropanoates .
None of these compounds share the methyl ester, hydroxy, or sulfonate functional groups in the same spatial arrangement as Methyl2-hydroxy-3-sulfopropanoate, making direct comparisons invalid.
Key Missing Information
To generate a professional and authoritative comparison, the following data would be required:
A. Structural and Physicochemical Properties
- Molecular formula, CAS number, and IUPAC name of this compound.
- Boiling/melting points, solubility, and stability under varying conditions.
B. Functional Analogues for Comparison
Relevant compounds for comparison might include:
Ethyl2-hydroxy-3-sulfopropanoate (ester chain length variation).
Methyl2-sulfo-3-hydroxypropanoate (sulfonate vs. hydroxy group positional isomer).
Methyl3-hydroxy-2-sulfonylpropanoate (sulfonyl vs. sulfonate derivatives).
C. Research Findings
- Synthetic routes (e.g., esterification of sulfopropanoic acid).
- Applications (e.g., surfactants, polymer intermediates).
- Toxicity or environmental impact data.
Recommendations
Consult Specialized Databases: SciFinder or Reaxys for peer-reviewed data on sulfopropanoate esters. PubChem or ChemSpider for physicochemical properties.
Review Patents: Industrial applications of sulfopropanoate derivatives are often documented in patent literature.
Hazard Assessments: If the compound is novel, conduct toxicity studies per OECD guidelines.
Hypothetical Comparison Framework
Note: This is speculative due to lack of evidence.
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